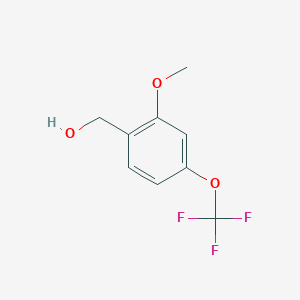

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol often involves the use of activating agents or catalysts to introduce methoxy and trifluoromethoxy groups into the benzyl alcohol framework. For instance, the combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) with trifluoromethanesulfonic anhydride forms a potent system for generating glycosyl triflates from thioglycosides, demonstrating the reactivity of methoxy and trifluoromethoxy groups under catalytic conditions (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol and related compounds can be elucidated through crystallography and computational chemistry methods. For example, a study on a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provides insights into the orthorhombic crystal system, highlighting the impact of fluorine and methoxy substitutions on molecular geometry and stability (Xu Liang, 2009).

Chemical Reactions and Properties

The presence of both methoxy and trifluoromethoxy groups in 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol influences its chemical reactivity. These groups can activate the benzyl alcohol towards nucleophilic substitution reactions, as well as affect its oxidation and reduction behavior. For example, the photocatalytic oxidation of benzyl alcohol derivatives, including those with trifluoromethyl groups, into corresponding aldehydes demonstrates the role of these substituents in facilitating oxidation reactions under specific conditions (Higashimoto et al., 2009).

Physical Properties Analysis

The physical properties of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol, such as boiling point, melting point, solubility, and density, are influenced by the molecular structure and the nature of the substituents. The electron-withdrawing effect of the trifluoromethoxy group, coupled with the electron-donating methoxy group, can impact the compound's polarity, volatility, and interactions with solvents. Studies focusing on the electron-withdrawing capacity of the trifluoromethoxy group provide insights into its influence on compound properties (Castagnetti & Schlosser, 2002).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and behavior in chemical reactions, are shaped by the presence of the methoxy and trifluoromethoxy groups. These groups' effects on the electron density of the aromatic ring and the alcohol functionality influence the compound's reactivity in various chemical contexts. Research on the long-range electron-withdrawing effects of the trifluoromethoxy group provides valuable information on how it affects the reactivity of compounds containing this group (Castagnetti & Schlosser, 2002).

Applications De Recherche Scientifique

Photocatalytic Oxidation

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol and its derivatives have been investigated for their photocatalytic oxidation properties on titanium dioxide under visible light irradiation. This process efficiently converts these compounds into their corresponding aldehydes, showcasing high conversion and selectivity in an oxygen atmosphere. This finding highlights the potential of these compounds in photocatalytic applications, benefiting from their responsiveness to both UV and visible light due to a characteristic surface complex formed on the TiO2 surface (Higashimoto et al., 2009).

Benzylation of Alcohols

The use of bench-stable pyridinium salts for the mix-and-heat benzylation of alcohols has been demonstrated, with 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol related compounds efficiently converting alcohols into benzyl ethers. This process yields good to excellent outcomes, indicating the significance of such compounds in the benzylation of alcohols and showcasing their utility in synthetic chemistry (Poon & Dudley, 2006).

Electron-Withdrawing Properties

The trifluoromethoxy group, a component of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol, exhibits superior electron-withdrawing capabilities compared to methoxy and trifluoromethyl groups. Its ability to influence the basicity of arylmetal compounds even from remote positions underscores its utility in designing substrates for specific reactions, offering insights into the role of such substituents in synthetic chemistry (Castagnetti & Schlosser, 2002).

Synthesis and Structural Analysis

Research into the synthesis and crystal structure of compounds closely related to 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol has provided valuable information on their structural characteristics. For example, the synthesis of complex molecules through the treatment with sodium methoxide offers insights into their potential applications in materials science and medicinal chemistry (Liang, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements H315, H319, and H335 suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

[2-methoxy-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVZUQJDAINLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)